molecular formula C13H20N2O3 B12592188 O-[3-(Methylamino)propyl]-L-tyrosine CAS No. 630393-05-4

O-[3-(Methylamino)propyl]-L-tyrosine

Cat. No.: B12592188
CAS No.: 630393-05-4
M. Wt: 252.31 g/mol
InChI Key: ASLFDMODBZTIJC-LBPRGKRZSA-N
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Description

O-[3-(Methylamino)propyl]-L-tyrosine is a compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The addition of the 3-(methylamino)propyl group to the L-tyrosine structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically involves the alkylation of L-tyrosine with 3-(methylamino)propyl halides under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[3-(Methylamino)propyl]-L-tyrosine is unique due to the specific combination of the L-tyrosine backbone with the 3-(methylamino)propyl group. This modification imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

630393-05-4

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid

InChI

InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

ASLFDMODBZTIJC-LBPRGKRZSA-N

Isomeric SMILES

CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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